Z,Z-二烯雌酚-d2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

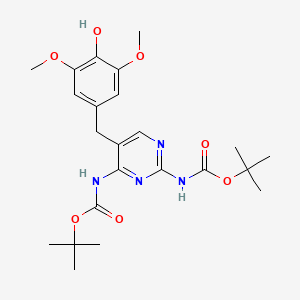

Z,Z-Dienestrol-d2 is a synthetic, non-steroidal estrogen . It is an estrogen receptor agonist . The molecular formula of Z,Z-Dienestrol-d2 is C18H18O2 . It is used for pharmaceutical analytical testing .

Molecular Structure Analysis

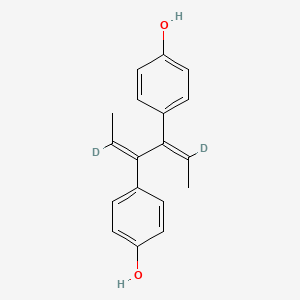

The molecular structure of Z,Z-Dienestrol-d2 is characterized by a molecular weight of 268.3 g/mol . The IUPAC name is 4-[(2Z,4Z)-2,5-dideuterio-4-(4-hydroxyphenyl)hexa-2,4-dien-3-yl]phenol . The InChI is InChI=1S/C18H18O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h3-12,19-20H,1-2H3/b17-3-,18-4-/i3D,4D .

Physical And Chemical Properties Analysis

Z,Z-Dienestrol-d2 has a molecular weight of 268.3 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 . It has a Rotatable Bond Count of 3 . The Exact Mass is 268.143233305 g/mol and the Monoisotopic Mass is 268.143233305 g/mol . The Topological Polar Surface Area is 40.5 Ų . The Heavy Atom Count is 20 .

科学研究应用

药物研究

Z,Z-二烯雌酚-d2: 被用作药物研究中的分析测试参考标准 . 它是一种稳定的同位素标记化合物,对于生物系统中药物和代谢物的准确定量和鉴定至关重要。其高纯度和特异性同位素富集使其成为药代动力学和药物代谢研究的宝贵工具。

食品分析

在食品安全和质量控制领域,This compound 作为检测二苯乙烯雌激素残留的参考物质起着至关重要的作用 . 这些化合物因其激素活性而备受关注,因此准确检测对于确保消费者安全至关重要。该化合物的稳定性和同位素标记允许开发灵敏的分析方法,如色谱法和质谱法,以监测和控制食品质量。

环境分析

环境监测使用This compound 来追踪各种生态系统中雌激素化合物的存在 . 其在环境分析中的应用对于评估这些物质对野生动物和人类健康的影响至关重要。该化合物的同位素标记有助于追踪环境污染物,并帮助了解其分布和降解模式。

化学合成

This compound: 是制备复杂分子的宝贵合成中间体 . 其独特的结构使研究人员能够探索新的合成路线和机制,为有机化学的进步做出贡献。该化合物的同位素标记也有助于机理研究,提供对反应途径和动力学的见解。

材料科学

在材料科学中,This compound 被研究用于其在创造具有所需特性的新材料方面的潜力 . 其分子结构可以掺入聚合物和其他材料中,以赋予特定的特性,例如增强的强度或柔韧性。该化合物的同位素标记允许对材料性能和性能进行详细分析。

分析研究

This compound: 广泛用于分析研究作为方法开发和验证的标准 . 其同位素标记对开发新的分析技术和改进现有技术特别有用。该化合物的稳定性和定义的同位素模式确保了分析结果的可靠性和可重复性。

作用机制

Target of Action

Z,Z-Dienestrol-d2 is a synthetic, non-steroidal estrogen . Its primary targets are the estrogen receptors, which are found in various tissues including the female reproductive tract, the mammary gland, the hypothalamus, and the pituitary . Estrogens work partly by increasing a normal clear discharge from the vagina and making the vulva and urethra healthy .

Mode of Action

Z,Z-Dienestrol-d2, like other estrogens, passively diffuses into target cells of responsive tissues . Once inside the cell, it complexes with the estrogen receptors and enters the cell’s nucleus . This interaction initiates or enhances gene transcription of protein synthesis after binding to DNA .

Biochemical Pathways

It is known that estrogens increase the hepatic synthesis of sex hormone-binding globulin (shbg), thyroid-binding globulin (tbg), and other serum proteins . They also suppress follicle-stimulating hormone (FSH) from the anterior pituitary . The combination of an estrogen with a progestin suppresses the hypothalamic-pituitary system, decreasing the secretion of gonadotropin-releasing hormone (GnRH) .

Pharmacokinetics

It is known that z,z-dienestrol is the major urinary metabolite of diethylstilbestrol (des) in all species studied so far . The description and mechanism of its formation have been studied primarily by Metzler .

Result of Action

The molecular and cellular effects of Z,Z-Dienestrol-d2’s action are similar to those of other estrogens. It relieves or lessens dryness and soreness in the vagina, itching, redness, or soreness of the vulva . Conditions that are treated with vaginal estrogens include a genital skin condition (vulvar atrophy), inflammation of the vagina (atrophic vaginitis), and inflammation of the urethra (atrophic urethritis) .

实验室实验的优点和局限性

Z,Z-Dienestrol-d2 has several advantages for use in laboratory experiments. It is a non-toxic compound that is easy to synthesize and is relatively stable in aqueous solution. Additionally, it has a high affinity for the estrogen receptor and is capable of producing a variety of physiological effects. However, it is important to note that Z,Z-Dienestrol-d2 is not a natural hormone and thus may produce different effects than estradiol.

未来方向

The potential future directions for research on Z,Z-Dienestrol-d2 are numerous. Further research could be conducted to examine the effects of Z,Z-Dienestrol-d2 on various biological processes, such as cell proliferation, cell differentiation, and gene expression. Additionally, further research could be conducted to examine the effects of Z,Z-Dienestrol-d2 on various physiological processes, such as bone metabolism, cardiovascular function, and reproductive function. Finally, further research could be conducted to examine the potential therapeutic applications of Z,Z-Dienestrol-d2, such as the treatment of certain diseases or conditions.

合成方法

Z,Z-Dienestrol-d2 can be synthesized from estradiol-17β through a process known as Wittig-Horner olefination. In this process, the estradiol-17β is reacted with a phosphonium salt in the presence of a base to form a phosphonium intermediate. This intermediate is then reacted with a Wittig reagent to form a phosphonium ylide, which is then reacted with 2-methyl-2-butenal to form the desired Z,Z-Dienestrol-d2.

安全和危害

生化分析

Biochemical Properties

Z,Z-Dienestrol-d2 interacts with various enzymes, proteins, and other biomolecules. It is metabolized to a peroxidative metabolite, Z,Z-dienestrol . This metabolic process involves the formation of reactive species, indicating that Z,Z-Dienestrol-d2 may play a role in biochemical reactions involving covalent binding to proteins and nucleic acids .

Cellular Effects

Z,Z-Dienestrol-d2 has been shown to have effects on various types of cells and cellular processes. For instance, it has been associated with tumorigenesis of rat mammary glands when used in combination with radiation . The compound’s influence on cell function includes impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Z,Z-Dienestrol-d2 involves its conversion to a reactive form that can bind covalently to critical cellular macromolecules, presumably DNA . This suggests that Z,Z-Dienestrol-d2 exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Z,Z-Dienestrol-d2 change over time. For example, it has been observed that the incidence of tumors in rats treated with Z,Z-Dienestrol-d2 was significantly lower than that observed in rats treated with diethylstilbestrol (DES), another synthetic estrogen . This indicates that Z,Z-Dienestrol-d2 may have long-term effects on cellular function .

Metabolic Pathways

Z,Z-Dienestrol-d2 is involved in metabolic pathways that lead to the formation of reactive species. It is metabolized to Z,Z-dienestrol, a peroxidative metabolite . This metabolic process involves interactions with enzymes and possibly cofactors .

属性

IUPAC Name |

4-[(2Z,4Z)-2,5-dideuterio-4-(4-hydroxyphenyl)hexa-2,4-dien-3-yl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h3-12,19-20H,1-2H3/b17-3-,18-4-/i3D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFDFQCUYFHCNBW-RXGZYQEUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C1=CC=C(C=C1)O)C(=CC)C2=CC=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]/C(=C(/C(=C(\C)/[2H])/C1=CC=C(C=C1)O)\C2=CC=C(C=C2)O)/C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-[3-(2,6-Diamino-1,4-dihydro-4-oxo-5-pyrimidinyl)-3-oxopropyl]benzoic Acid](/img/structure/B584651.png)